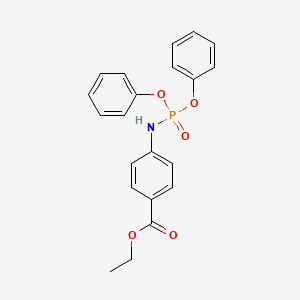
Ethyl 4-(diphenoxyphosphorylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(diphenoxyphosphorylamino)benzoate is an organic compound with the molecular formula C21H20NO5P. It is a derivative of benzoate, featuring a phosphorylamino group substituted with diphenoxy groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Méthodes De Préparation
The synthesis of ethyl 4-(diphenoxyphosphorylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with ethyl alcohol in the presence of an acid catalyst. The phosphorylamino group is introduced through a reaction with diphenylphosphoryl chloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane .
Analyse Des Réactions Chimiques
Ethyl 4-(diphenoxyphosphorylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into amines or alcohols, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 4-(diphenoxyphosphorylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of ethyl 4-(diphenoxyphosphorylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The phosphorylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes .
Comparaison Avec Des Composés Similaires
Ethyl 4-(diphenoxyphosphorylamino)benzoate can be compared with other benzoate derivatives and phosphorylamino compounds. Similar compounds include:
Ethyl benzoate: A simpler ester of benzoic acid, used primarily as a flavoring agent.
Diphenylphosphoryl chloride: A reagent used in the synthesis of phosphorylamino compounds.
4-Aminobenzoic acid: A precursor in the synthesis of various benzoate derivatives .
The uniqueness of this compound lies in its combination of the benzoate ester with a diphenoxyphosphorylamino group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
75905-80-5 |
|---|---|
Formule moléculaire |
C21H20NO5P |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
ethyl 4-(diphenoxyphosphorylamino)benzoate |
InChI |
InChI=1S/C21H20NO5P/c1-2-25-21(23)17-13-15-18(16-14-17)22-28(24,26-19-9-5-3-6-10-19)27-20-11-7-4-8-12-20/h3-16H,2H2,1H3,(H,22,24) |
Clé InChI |
WHRHETRQAVKPFQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


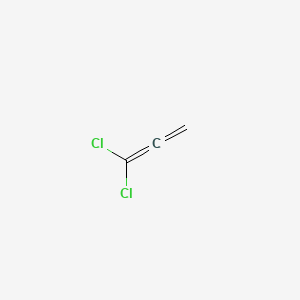
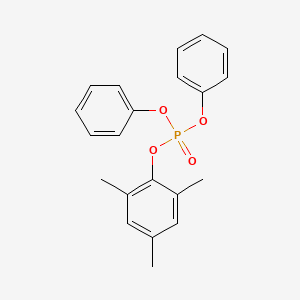
![Propanedinitrile, [1-(4-methylphenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B14451685.png)
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
![Benzyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B14451701.png)
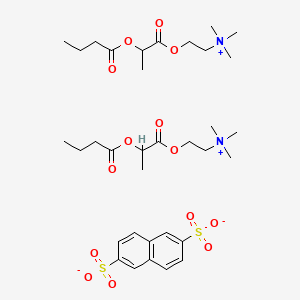
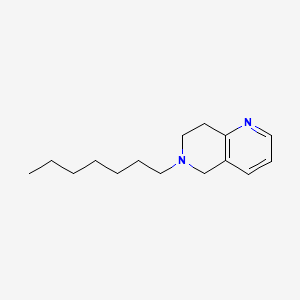
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)


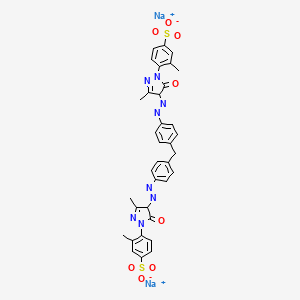

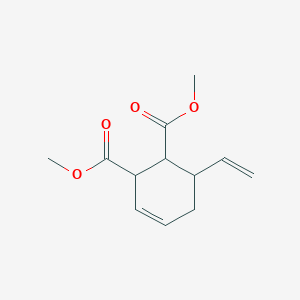
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)
